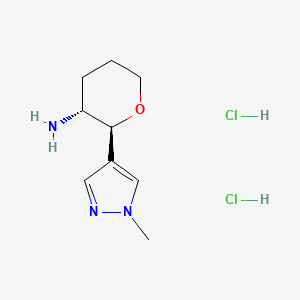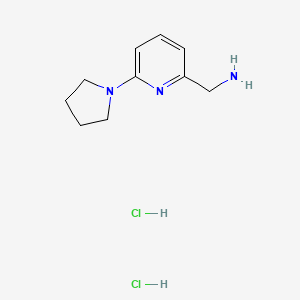![molecular formula C21H14Cl3N3O B2929244 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone] CAS No. 303985-20-8](/img/structure/B2929244.png)
1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]” is a complex organic molecule. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound is complex and would likely be characterized by techniques such as single crystal X-ray diffraction . The configuration of the 3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one fragment is identical in all three molecules .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
A notable application is in organic synthesis, where palladium-catalyzed methods facilitate the preparation of indoles, a class of compounds to which the chemical of interest belongs. Such methods, described by Wagaw, Yang, and Buchwald (1999), allow for the efficient synthesis of N-aryl benzophenone hydrazones, which can be converted into indoles through a hydrolysis/Fischer cyclization protocol. This process is crucial for developing structurally diverse indole compounds from simple precursors (Wagaw, Yang, & Buchwald, 1999).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds similar to the one have been synthesized and characterized for their structural and isomeric properties. Dziomko et al. (1980) synthesized mono- and dihydrazones, elucidating their structures through NMR, IR, and electronic absorption spectroscopy. These compounds show interesting thermal and photochemical behavior, highlighting the complex chemistry of hydrazone derivatives (Dziomko et al., 1980).
Materials Science and Dye Application
Another application lies in materials science, where bi-heterocyclic hydrazone dyes have been synthesized for fabric discoloration studies. Qian et al. (2017) discovered that these dyes exhibit visualized discoloration on various fibers under different pH values, a property attributed to azo-hydrazone tautomerism. Such findings are significant for developing new dyes with specific applications in textiles (Qian, Zhao, Dai, & Huang, 2017).
Antimicrobial and Antifungal Research
Furthermore, derivatives of 1H-indole-2,3-dione, like the one mentioned, have been explored for their antimicrobial and antifungal activities. Research by Dutta, Goswami, and Kataky (1986) involved synthesizing new aroyl hydrazones and evaluating their fungitoxic properties, demonstrating the potential for such compounds in combating fungal infections (Dutta, Goswami, & Kataky, 1986).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as (3E)-3-[2-(3-chlorophenyl)hydrazin-1-ylidene]-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways
Pharmacokinetics
A study on a similar compound suggests that it undergoes metabolism in vivo
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O/c22-14-4-3-5-15(11-14)25-26-20-16-6-1-2-7-19(16)27(21(20)28)12-13-8-9-17(23)18(24)10-13/h1-11,28H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZCNCFSRSAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)
![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)


![N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride](/img/structure/B2929171.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B2929175.png)



![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2929180.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2929184.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2929185.png)
